(+)-trans-C75 (CAS: 218137-86-1) is a synthetic α-methylene-γ-butyrolactone derivative utilized extensively in metabolic research as a stereospecific modulator of lipid metabolism. While the racemic mixture of C75 is broadly known as a Fatty Acid Synthase (FASN) inhibitor, procurement of the isolated (+)-trans enantiomer is specifically driven by its distinct pharmacological profile: it is the active enantiomer responsible for modulating Carnitine Palmitoyltransferase 1 (CPT1) and inducing profound anorectic (feeding-suppressive) effects in vivo [1]. Furthermore, (+)-trans-C75 is structurally designed to lack the highly reactive epoxide group found in the natural product baseline, cerulenin, granting it superior chemical stability for rigorous in vitro and in vivo assays[2]. For industrial and academic buyers, this compound provides a precise, stable tool for isolating central feeding pathways and CPT1-dependent lipid oxidation without the confounding cytotoxic effects inherent to its stereoisomer.
Substituting (+)-trans-C75 with racemic C75 or the natural product cerulenin introduces severe experimental artifacts in metabolic and behavioral assays. Cerulenin possesses a highly reactive epoxide moiety that causes non-specific cysteine alkylation and rapid chemical degradation, making it unsuitable for prolonged in vivo studies or precise quantitative dosing[1]. More critically, utilizing racemic C75 introduces the (-)-trans enantiomer, which is a highly potent cytotoxic agent that drives FASN-dependent apoptosis in cells [2]. If a buyer's objective is to study CPT1 modulation, feeding behavior, or obesity models, the presence of the (-) enantiomer in the racemate will confound the data with unwanted cell death and off-target tumor suppression. Procurement of the pure (+)-trans enantiomer is mandatory to isolate the anorectic and CPT1-specific metabolic shifts while maintaining high cell viability.
In vivo studies evaluating feeding behavior demonstrate a stark divergence between the enantiomers of C75. Administration of (+)-trans-C75 strongly induces anorexia and subsequent weight loss in rodent models, acting centrally to suppress food intake. In direct contrast, the (-)-trans-C75 enantiomer has no significant effect on food consumption [1]. For researchers designing obesity or hypothalamic feeding models, the racemic mixture dilutes this effect, while the (-) enantiomer fails entirely.
| Evidence Dimension | In vivo anorectic effect (feeding suppression) |
| Target Compound Data | Strongly induces anorexia and weight loss |
| Comparator Or Baseline | (-)-trans-C75 (No effect on food consumption) |
| Quantified Difference | Absolute divergence in behavioral phenotype based on stereochemistry |
| Conditions | In vivo rodent feeding models |
Buyers must procure the pure (+) enantiomer to successfully trigger the anorectic phenotype in obesity and metabolic syndrome models.
When conducting metabolic assays, maintaining cell viability is critical to avoid confounding metabolic shifts with apoptosis. Clonogenic and cytotoxicity assays reveal that (+)-trans-C75 exhibits significantly lower cytotoxic potency compared to both the racemic mixture and the (-)-trans enantiomer [1]. The (-) enantiomer acts as a potent antitumor agent, causing rapid cell death. By utilizing (+)-trans-C75, researchers can study lipid metabolism and CPT1 interaction with a wider therapeutic window before inducing cell death.
| Evidence Dimension | Cytotoxic potency / Clonogenic kill |
| Target Compound Data | Lower cytotoxicity, preserving cell viability for metabolic evaluation |
| Comparator Or Baseline | (-)-trans-C75 and Racemic C75 (High cytotoxicity / potent antitumor activity) |
| Quantified Difference | (+)-C75 demonstrates significantly reduced cell kill compared to the racemate and (-) enantiomer |
| Conditions | In vitro clonogenic and cell viability assays in cancer cell lines |
Procuring the less cytotoxic (+) enantiomer prevents unwanted apoptosis from ruining long-term metabolic and lipid oxidation assays.
The natural product cerulenin is frequently used as a baseline FASN inhibitor, but it contains a highly reactive epoxide group that is prone to rapid degradation and non-specific cysteine alkylation. (+)-trans-C75 was explicitly synthesized as an α-methylene-γ-butyrolactone to eliminate this epoxide moiety [1]. This structural modification grants (+)-trans-C75 superior chemical stability in aqueous assay buffers and organic solvents, ensuring reproducible dosing over extended experimental timelines.
| Evidence Dimension | Chemical stability and reactive moiety presence |
| Target Compound Data | Lacks epoxide; chemically stable α-methylene-γ-butyrolactone core |
| Comparator Or Baseline | Cerulenin (Contains highly reactive, unstable epoxide) |
| Quantified Difference | Elimination of epoxide-driven non-specific alkylation and rapid degradation |
| Conditions | In vitro assay formulation and storage |
Enhances shelf-life and guarantees precise, reproducible dosing in automated or prolonged assays without spontaneous degradation.
Because (+)-trans-C75 is the specific stereoisomer responsible for inducing anorexia, it is the mandatory choice for in vivo studies targeting hypothalamic control of appetite and weight loss. Procurement of this exact compound ensures robust, reproducible feeding suppression without the confounding systemic toxicity introduced by the (-) enantiomer present in racemic mixtures [1].
In cellular assays designed to measure fatty acid oxidation and CPT1 activity, (+)-trans-C75 provides a stable, targeted pharmacological tool. Its ability to modulate CPT1 pathways with lower baseline cytotoxicity allows researchers to isolate metabolic flux and ATP production metrics over longer incubation periods without triggering premature apoptosis [1].
When screening novel FASN inhibitors or evaluating the antitumor efficacy of (-)-trans-C75, (+)-trans-C75 serves as an essential stereospecific control. Buyers utilize it to differentiate between CPT1-mediated metabolic effects and FASN-driven cytotoxic effects, ensuring that observed tumor suppression is correctly attributed to the appropriate stereochemical interaction [2].